molecular formula C14H19NO4 B8612752 methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate

methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate

Cat. No.: B8612752
M. Wt: 265.30 g/mol
InChI Key: UXLULUPADZBHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a cyclopentyloxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate typically involves multiple steps. One common method starts with the preparation of the benzoate core, followed by the introduction of the amino, methoxy, and cyclopentyloxy groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include steps such as crystallization, filtration, and purification to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzoate derivatives, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate derivatives with different substituents, such as:

  • Methyl 2-amino-3-(cyclohexyloxy)-4-methoxybenzoate
  • Methyl 2-amino-3-(cyclopropoxy)-4-methoxybenzoate
  • Methyl 2-amino-3-(cyclobutyloxy)-4-methoxybenzoate

Uniqueness

methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 2-amino-3-cyclopentyloxy-4-methoxybenzoate

InChI

InChI=1S/C14H19NO4/c1-17-11-8-7-10(14(16)18-2)12(15)13(11)19-9-5-3-4-6-9/h7-9H,3-6,15H2,1-2H3

InChI Key

UXLULUPADZBHCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)N)OC2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 3-(cyclopentyloxy)-4-methoxy-2-nitrobenzoate (750 mg, 2.54 mmol), 10% Pd/C (50% H2O, 500 mg, 0.23 mmol Pd), and methanol (10 mL) was stirred vigorously at rt under an atmosphere of H2. After 21 h, the mixture was filtered through Celite and concentrated to give methyl 2-amino-3-(cyclopentyloxy)-4-methoxybenzoate: MS (ESI): 266.5.
Name
methyl 3-(cyclopentyloxy)-4-methoxy-2-nitrobenzoate
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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